2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole
Description
Properties
IUPAC Name |
2-chloro-5-[(4-chloronaphthalen-1-yl)oxymethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NOS/c15-12-5-6-13(11-4-2-1-3-10(11)12)18-8-9-7-17-14(16)19-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXJMJJQSUIGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Naphthyl Ether Moiety: The naphthyl ether moiety can be introduced through a nucleophilic substitution reaction where the hydroxyl group of 4-chloro-1-naphthol reacts with a suitable chloromethyl thiazole derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Structural Features
- Thiazole vs.
- Substituent Effects : The target compound’s naphthyl group introduces significant steric bulk and lipophilicity compared to simpler aryl or alkyl substituents (e.g., methyl or chlorobenzyl groups in other thiazoles or tetrazoles) . This may improve membrane permeability but reduce aqueous solubility.
- Chloro vs. Amino Groups: Unlike 5-acyl-2-amino-1,3-thiazoles , the target compound lacks electron-donating groups, which could reduce its participation in hydrogen-bonding interactions.
Biological Activity
2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole (CAS: 339105-19-0) is a heterocyclic compound featuring a thiazole ring, which has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
The molecular formula of 2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole is C14H9Cl2NOS, with a molar mass of 310.2 g/mol. The structure includes a thiazole ring substituted with a chloro group and a naphthyl ether moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H9Cl2NOS |
| CAS Number | 339105-19-0 |
| Molar Mass | 310.2 g/mol |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.
- Introduction of the Naphthyl Ether Moiety : A nucleophilic substitution reaction where the hydroxyl group of 4-chloro-1-naphthol reacts with a chloromethyl thiazole derivative.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens. The specific activity of 2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole against various bacterial strains remains to be thoroughly characterized but is anticipated to follow similar trends observed in related compounds .
Anticancer Activity
Research indicates that thiazole derivatives can possess anticancer properties. In vitro studies have shown that these compounds can inhibit the viability of cancer cell lines such as A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). For example, one study reported that certain thiazoles significantly reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls . The structure-activity relationship suggests that modifications on the thiazole ring can enhance anticancer efficacy.
Antidiabetic Properties
The compound has been explored as an intermediate in synthesizing derivatives with potential antidiabetic activity. One synthesized derivative demonstrated significant inhibition of enzymes related to glucose metabolism, indicating the potential for further development in diabetes treatment.
Study on Antimicrobial Properties
A study published in MDPI highlighted the antimicrobial efficacy of novel thiazole derivatives against resistant strains of bacteria and fungi. The findings suggest that modifications to the thiazole structure could yield compounds with enhanced activity against resistant pathogens .
Anticancer Evaluation
In a comparative study on various thiazole derivatives, it was found that structural modifications could lead to significant differences in anticancer activity. Compounds containing specific substituents showed enhanced activity against Caco-2 cells, indicating the importance of chemical structure in determining biological efficacy.
Q & A
Q. Basic Research Focus
- ¹H NMR : The naphthyloxy methyl group exhibits characteristic deshielded protons at δ 4.8–5.2 ppm, while the thiazole ring protons resonate near δ 7.5–8.0 ppm. Chlorine substituents induce splitting patterns in aromatic regions .
- IR : Stretching vibrations for C–O–C (naphthyloxy) appear at 1200–1250 cm⁻¹, and C–S (thiazole) at 650–700 cm⁻¹. Discrepancies in these peaks indicate incomplete functionalization .
What strategies resolve contradictions in reported yields for synthetic methods?
Advanced Research Focus
Yield discrepancies often arise from:
- Catalyst efficiency : Bleaching Earth Clay (pH-12.5) in PEG-400 achieves ~70% yields, whereas non-polar solvents (e.g., toluene) reduce reactivity due to poor solubility .
- Reaction time : Prolonged reflux (>18 hours) in DMSO can degrade sensitive intermediates, lowering yields compared to shorter PEG-400-mediated reactions .
Methodological Solution : Use design-of-experiments (DoE) to test solvent-catalyst combinations systematically. For example, a central composite design can optimize temperature, time, and catalyst loading .
How does the electronic structure of the thiazole ring influence its reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The thiazole ring’s electron-deficient nature facilitates nucleophilic aromatic substitution at the 2-chloro position. Computational studies (DFT) show:
- The C–Cl bond has a high electrophilicity index (~2.5 eV), making it reactive toward amines or thiols.
- Steric hindrance from the naphthyloxy group directs substitution to the less hindered 5-position .
Experimental Validation : React with piperidine derivatives under mild conditions (50°C, DMF) to form stable adducts, confirmed by LC-MS and X-ray crystallography .
What biological targets are plausible for this compound, and how can its bioactivity be evaluated?
Q. Advanced Research Focus
- Enzyme inhibition : The thiazole-naphthyloxy scaffold mimics ATP-binding pockets in kinases. Use fluorescence polarization assays to test inhibition of EGFR or VEGFR-2.
- Antimicrobial activity : Screen against Gram-negative bacteria (e.g., E. coli) via broth microdilution (MIC ≤ 25 µg/mL indicates potency) .
Data Interpretation : Cross-validate bioactivity with structural analogs. For example, replacing the naphthyl group with phenyl reduces activity by ~40%, highlighting the role of aromatic π-stacking .
How can computational methods predict the compound’s physicochemical properties?
Q. Advanced Research Focus
- LogP calculation : Use Molinspiration or ChemAxon software to estimate logP (~3.2), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
- ADMET profiling : SwissADME predicts moderate CYP3A4 inhibition risk (Probability > 0.7), necessitating in vitro hepatotoxicity assays .
What are the challenges in scaling up synthesis while maintaining purity?
Q. Basic Research Focus
- Purification : Recrystallization in water-ethanol mixtures removes unreacted chlorobenzoyl chlorides but may co-precipitate byproducts. Use preparative HPLC with a C18 column for >95% purity .
- Catalyst recovery : Bleaching Earth Clay can be reused up to 3× with minimal activity loss, reducing costs in large-scale production .
How do substituents on the naphthyl group affect the compound’s stability under acidic/basic conditions?
Q. Advanced Research Focus
- Acidic conditions : The 4-chloro substituent stabilizes the naphthyloxy group against hydrolysis (t₁/₂ > 24 hours at pH 2).
- Basic conditions : Degradation occurs via SNAr at the thiazole ring (t₁/₂ ~6 hours at pH 12), monitored by UPLC-MS .
Mitigation Strategy : Introduce electron-withdrawing groups (e.g., nitro) to the naphthyl ring to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
